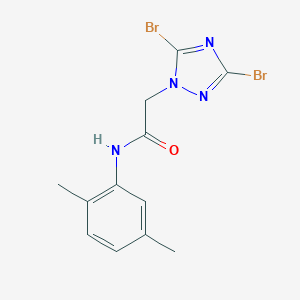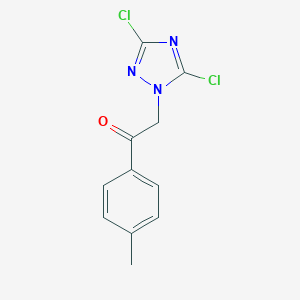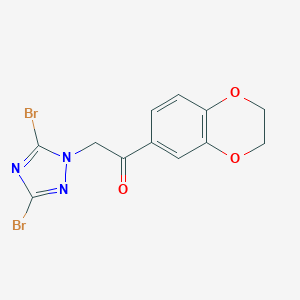
N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in signaling pathways involved in cell proliferation, differentiation, and survival. Overexpression or mutations in EGFR have been linked to various types of cancer, making EGFR inhibitors a promising target for cancer therapy.
Mecanismo De Acción
N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is a reversible inhibitor of EGFR tyrosine kinase. It binds to the ATP-binding site of the kinase domain, preventing the transfer of phosphate groups from ATP to the tyrosine residues of EGFR. This inhibits the autophosphorylation of EGFR and downstream signaling pathways, leading to decreased cell proliferation and survival.
Biochemical and Physiological Effects
N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to have potent anti-proliferative effects on cancer cells both in vitro and in vivo. It induces apoptosis and cell cycle arrest in cancer cells by inhibiting EGFR-mediated signaling pathways. N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has also been shown to inhibit angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. In addition, N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is a well-characterized EGFR inhibitor that has been extensively studied in vitro and in vivo. It is a small molecule inhibitor that can be easily synthesized and purified. N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has high potency and selectivity for EGFR, making it a useful tool compound for studying the role of EGFR in various biological processes. However, N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has some limitations as a research tool. It is a reversible inhibitor and its effects may be transient, requiring continuous treatment to maintain inhibition. In addition, N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide may have off-target effects on other kinases, which should be taken into consideration when interpreting experimental results.
Direcciones Futuras
N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has shown promising results as a therapeutic agent for cancer treatment. However, its clinical application has been limited by the development of resistance and toxicity. Future research should focus on developing more potent and selective EGFR inhibitors that can overcome resistance and reduce toxicity. In addition, the combination of EGFR inhibitors with other targeted therapies or immunotherapies may improve treatment outcomes. Finally, the identification of biomarkers that can predict response to EGFR inhibitors may help to personalize cancer therapy and improve patient outcomes.
Métodos De Síntesis
N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide can be synthesized through a multi-step process starting from 3,4-dichloroaniline and 4-oxo-3(4H)-quinazoline. The first step involves the protection of the amino group of 3,4-dichloroaniline with a tert-butoxycarbonyl (Boc) group. The Boc-protected amine is then reacted with 4-oxo-3(4H)-quinazoline in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form the desired product, N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide. The crude product can be purified by column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and head and neck cancer. N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is also effective in blocking EGFR-mediated signaling pathways, leading to apoptosis and cell cycle arrest. In addition, N-(3,4-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been used as a tool compound in research to investigate the role of EGFR in various biological processes.
Propiedades
Fórmula molecular |
C17H13Cl2N3O2 |
|---|---|
Peso molecular |
362.2 g/mol |
Nombre IUPAC |
N-(3,4-dichlorophenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C17H13Cl2N3O2/c18-13-6-5-11(9-14(13)19)21-16(23)7-8-22-10-20-15-4-2-1-3-12(15)17(22)24/h1-6,9-10H,7-8H2,(H,21,23) |
Clave InChI |
AEJLIBFPRXTDDN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(5-phenyl-1H-tetraazol-1-yl)acetyl]morpholine](/img/structure/B277463.png)


![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B277468.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277471.png)
![Ethyl 4-[(phenylsulfonyl)methyl]benzoate](/img/structure/B277472.png)
![N-(2,6-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277477.png)


![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B277483.png)
![N-(4-bromo-2-fluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B277484.png)

